1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one typically involves the nitration of 4-(trifluoromethoxy)acetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group to the aromatic ring, while the Friedel-Crafts acylation attaches the propanone moiety to the phenyl ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Chemical Reactions Analysis
1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Condensation: The propanone moiety can undergo aldol condensation reactions with other carbonyl compounds to form larger, more complex molecules.
Scientific Research Applications
1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
1-(4-(Trifluoromethoxy)phenyl)propan-1-one:
1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-1-one: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in its chemical behavior and applications
Properties
Molecular Formula |
C10H8F3NO4 |
---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-[3-nitro-4-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO4/c1-2-8(15)6-3-4-9(18-10(11,12)13)7(5-6)14(16)17/h3-5H,2H2,1H3 |
InChI Key |
DEVBWWSONNNQKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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